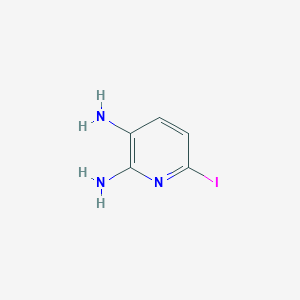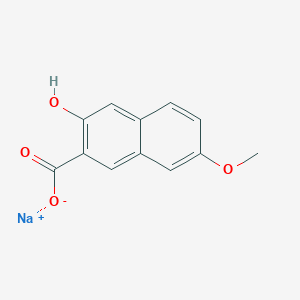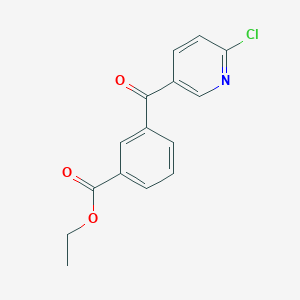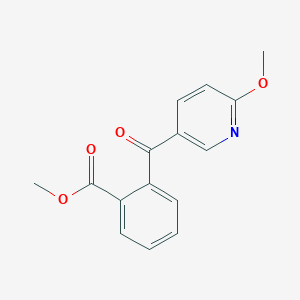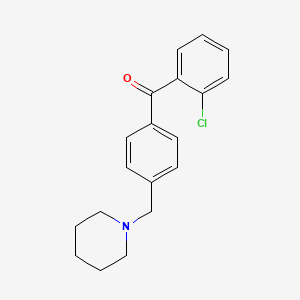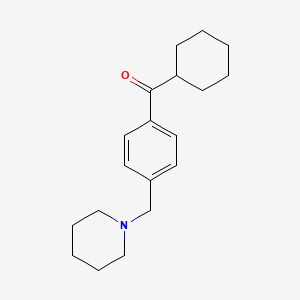
3-(3-Cianobenzoil)tiofeno
Descripción general
Descripción
3-(3-Cyanobenzoyl)thiophene, also known as CBT, is an aromatic thiophene derivative with a wide range of applications in the fields of science and technology. It is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. CBT has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the production of electronic materials, such as conductive polymers and organic semiconductors.
Aplicaciones Científicas De Investigación
Química Medicinal
El tiofeno y sus derivados, incluido el “3-(3-Cianobenzoil)tiofeno”, son una clase importante de compuestos heterocíclicos con diversas aplicaciones en química medicinal . Se ha informado que poseen una amplia gama de propiedades terapéuticas como antiinflamatorio, antipsicótico, antiarrítmico, ansiolítico, antifúngico, antioxidante, modulador del receptor de estrógenos, antimitótico, antimicrobiano, inhibidor de quinasas y anticancerígeno .
Desarrollo de fármacos
Los análogos basados en tiofeno han sido de interés para un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos . Por ejemplo, el suprofeno tiene un marco de tiofeno 2-sustituido y se conoce como un fármaco antiinflamatorio no esteroideo .
Semiconductores orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Las propiedades electrónicas únicas del tiofeno lo convierten en un componente clave en muchos dispositivos semiconductores orgánicos.
Transistores de efecto de campo orgánico (OFET)
Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . El átomo de azufre en el anillo de tiofeno contribuye a la alta afinidad electrónica, lo que lo hace adecuado para su uso en OFET.
Diodos emisores de luz orgánica (OLED)
Los derivados del tiofeno también se utilizan en la fabricación de diodos emisores de luz orgánica (OLED) . La naturaleza rica en electrones del anillo de tiofeno lo convierte en un excelente componente para su uso en OLED.
Inhibidores de la corrosión
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Forman una capa protectora en la superficie del metal, evitando su corrosión.
Mecanismo De Acción
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they may interact with multiple targets .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological activities, indicating that they may influence several biochemical pathways .
Análisis Bioquímico
Biochemical Properties
3-(3-Cyanobenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 3-(3-Cyanobenzoyl)thiophene, have been shown to exhibit interactions with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 3-(3-Cyanobenzoyl)thiophene on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the growth of tumor cells by interfering with cell cycle progression and inducing apoptosis . Additionally, 3-(3-Cyanobenzoyl)thiophene may affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-(3-Cyanobenzoyl)thiophene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . Additionally, 3-(3-Cyanobenzoyl)thiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-Cyanobenzoyl)thiophene in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation over time, leading to changes in their biochemical activity. Long-term exposure to 3-(3-Cyanobenzoyl)thiophene in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(3-Cyanobenzoyl)thiophene vary with different dosages in animal models. Low doses may exhibit therapeutic effects, while high doses can lead to toxicity and adverse effects. For example, thiophene derivatives have been shown to exhibit dose-dependent anti-inflammatory and anticancer activities . At higher doses, these compounds may cause liver and kidney toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(3-Cyanobenzoyl)thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, thiophene derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.
Transport and Distribution
The transport and distribution of 3-(3-Cyanobenzoyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . For example, thiophene derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells.
Subcellular Localization
The subcellular localization of 3-(3-Cyanobenzoyl)thiophene is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiophene derivatives have been observed to localize in the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression.
Propiedades
IUPAC Name |
3-(thiophene-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12(14)11-4-5-15-8-11/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKCISKXZLAQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CSC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641828 | |
| Record name | 3-(Thiophene-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861224-01-3 | |
| Record name | 3-(Thiophene-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


